7H-Benzo[c]phenothiazine (PH2) Enables g-Line (436 nm) Photoresist Sensitization Absent in Phenothiazine (PHO)
7H-Benzo[c]phenothiazine (PH2) is explicitly designated as a candidate for i-line (365 nm) or g-line (436 nm) sensitization, whereas phenothiazine (PHO) is limited to efficient i-line sensitization only [1]. The origin of this differentiation is the extended π-delocalization introduced by the naphthalene annulation, which red-shifts the ground-state absorption spectrum so that significant absorbance at the mercury g-line is achieved; phenothiazine has negligible absorbance above ~300 nm [2]. This is not a gradual shift but a discrete spectral enabling: formulations requiring g-line activation cannot use phenothiazine as a substitute.
| Evidence Dimension | Absorption Onset for Photoresist Sensitization (Hg lamp lines) |
|---|---|
| Target Compound Data | Effective absorption at both i-line (365 nm) and g-line (436 nm); designated g-line sensitizer candidate [1] |
| Comparator Or Baseline | Phenothiazine (PHO): limited to i-line (365 nm); negligible absorption above ~300 nm [1][2] |
| Quantified Difference | Absorption extended by ≥70 nm into the visible (g-line accessible for PH2, inaccessible for PHO) |
| Conditions | Doped PMMA films and dilute diglyme solution; mercury lamp emission lines; steady-state UV-visible absorption spectroscopy [1][2] |
Why This Matters
For photoresist procurement, g-line compatibility is a gatekeeper specification; PHO cannot meet this requirement, eliminating it as a substitute for PH2-based formulations.
- [1] Barra, M.; Redmond, R. W.; Allen, M. T.; Calabrese, G. S.; Sinta, R.; Scaiano, J. C. Photochemistry of Phenothiazine Sensitizers in Poly(methyl methacrylate) Films. Macromolecules 1991, 24 (17), 4972–4977. DOI: 10.1021/ma00017a037. View Source
- [2] Barra, M.; Calabrese, G. S.; Allen, M. T.; Redmond, R. W.; Sinta, R.; Lamola, A. A.; Small, R. D.; Scaiano, J. C. Photophysical and Photochemical Studies of Phenothiazine and Some Derivatives: Exploratory Studies of Novel Photosensitizers for Photoresist Technology. Chemistry of Materials 1991, 3 (4), 610–616. DOI: 10.1021/cm00016a012. View Source
